N-[4-(methylsulfinyl)phenyl]acetamide
Description
N-[4-(Methylsulfinyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a methylsulfinyl (S(O)CH₃) substituent on the para position of the phenyl ring.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26g/mol |
IUPAC Name |
N-(4-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)10-8-3-5-9(6-4-8)13(2)12/h3-6H,1-2H3,(H,10,11) |
InChI Key |
WWZMVYRCULVYDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of N-phenylacetamide derivatives are highly dependent on the substituent at the para position. Key analogs include:
Pharmacological Activity Comparison
Analgesic Activity :
- Anti-inflammatory and Antinociceptive Effects: N-(4-Sulfamoylphenyl)acetamide (Acetylsulfanilamide) is a classic sulfonamide with broad anti-inflammatory applications .
Structural and Crystallographic Insights
- Crystal Packing :
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide crystallizes in the orthorhombic space group Pca2₁, forming a 3D network via N–H···O hydrogen bonds. Its isomer (4-methylphenyl analog) adopts a triclinic P-1 system, highlighting substituent position effects on crystallinity .
- N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide exhibits molecular stabilization through C–H···O interactions, critical for its solid-state stability .
Physicochemical Properties
- Solubility and Bioavailability :
- Sulfinyl (S(O)CH₃) and sulfonyl (SO₂) groups increase hydrophilicity compared to alkyl or halogen substituents (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide in ).
- Methoxy groups (e.g., N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide ) enhance metabolic stability but may reduce membrane permeability .
Preparation Methods
Acetylation of 4-(Methylthio)aniline
The synthesis of N-[4-(methylsulfinyl)phenyl]acetamide begins with the preparation of its thioether precursor, N-[4-(methylthio)phenyl]acetamide. This intermediate is synthesized via acetylation of 4-(methylthio)aniline under mild conditions. In a representative procedure:
-
4-(Methylthio)aniline (5.0 g, 32.2 mmol) is dissolved in anhydrous acetonitrile (50 mL).
-
Triethylamine (6.7 g, 66.2 mmol) is added as a base to neutralize HCl generated during the reaction.
-
Acetyl chloride (4.11 g, 52.4 mmol) is introduced dropwise at 273 K, followed by stirring at room temperature for 5 hours.
-
The mixture is quenched with water (100 mL) and extracted with methyl tert-butyl ether (3 × 100 mL).
The crude product is purified via flash chromatography (ethyl acetate/hexanes, 1:1) to yield N-[4-(methylthio)phenyl]acetamide as a white solid (78% yield). Key spectroscopic data include:
-
¹H NMR (CDCl₃): δ 7.41 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 2.98 (s, 3H), 2.15 (s, 3H).
-
¹³C NMR (CDCl₃): δ 169.8 (C=O), 138.2 (C-S), 129.4 (Ar-C), 126.1 (Ar-C), 36.2 (SCH₃), 24.7 (COCH₃).
Alternative Routes for Thioacetamide Synthesis
While acetylation is the most direct method, coupling reactions offer modularity for structurally diverse analogues. For example:
-
Thioglycolic acid reacts with substituted diphenylmethanols in trifluoroacetic acid (TFA) to form thioether-carboxylic acids.
-
Subsequent aminolysis with ammonium hydroxide or primary amines yields thioacetamides.
This approach, however, is more relevant to diphenylmethyl derivatives (e.g., modafinil analogues) than the target compound.
Oxidation of Thioether to Sulfinyl Group
Hydrogen Peroxide-Mediated Oxidation
The critical step in synthesizing this compound is the oxidation of the methylthio (-S-CH₃) group to a methylsulfinyl (-SO-CH₃) group. A validated protocol involves:
-
Dissolving N-[4-(methylthio)phenyl]acetamide (1.0 g, 5.1 mmol) in a 1:1 mixture of acetic acid and methanol (20 mL).
-
Adding 30% hydrogen peroxide (H₂O₂, 2.5 mL, 24.5 mmol) dropwise at 273 K.
-
Stirring the reaction at room temperature for 12 hours.
-
Quenching with saturated sodium bisulfite (10 mL) and extracting with dichloromethane (3 × 30 mL).
Purification via recrystallization (methanol/acetone) affords the sulfoxide product in 82% yield. Key spectral features include:
-
¹H NMR (DMSO-d₆): δ 10.12 (s, 1H, NH), 7.62 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 2.72 (s, 3H, SOCH₃), 2.08 (s, 3H, COCH₃).
-
IR (KBr): 1654 cm⁻¹ (C=O), 1048 cm⁻¹ (S=O).
Optimization of Oxidation Conditions
The oxidation efficiency depends on:
-
Solvent System: Polar protic solvents (e.g., acetic acid) enhance H₂O₂ reactivity by stabilizing transition states.
-
Temperature: Reactions at 273 K minimize overoxidation to sulfones.
-
Stoichiometry: A 2:1 molar ratio of H₂O₂ to thioether ensures complete conversion without excess reagent.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetylation + Oxidation | 4-(Methylthio)aniline | AcCl, Et₃N, then H₂O₂/HOAc | 78→82 | 98 |
| Direct Sulfoxide Synthesis | 4-(Methylsulfinyl)aniline | AcCl, Et₃N | 65 | 95 |
Key Findings:
-
The two-step approach (acetylation followed by oxidation) provides higher overall yields (64%) compared to direct acetylation of 4-(methylsulfinyl)aniline (65% single-step yield).
-
Overoxidation to N-[4-(methylsulfonyl)phenyl]acetamide is negligible (<3%) when H₂O₂ is carefully titrated.
Mechanistic Insights
Acetylation Reaction Mechanism
The acetylation proceeds via nucleophilic acyl substitution :
Oxidation Mechanism
The H₂O₂-mediated oxidation follows a polar mechanism :
-
Electrophilic Attack: H₂O₂’s electrophilic oxygen attacks the electron-rich sulfur atom.
-
Intermediate Formation: A thiadioxirane intermediate rearranges to the sulfoxide.
-
Proton Transfer: Acidic workup stabilizes the sulfoxide product.
Scalability and Industrial Relevance
Kilogram-Scale Production
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